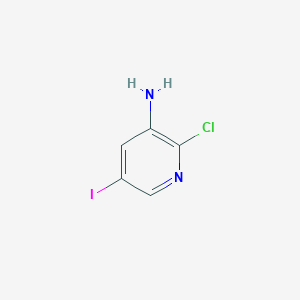

2-Chloro-5-iodopyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKQIWYGYUILOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363841 | |

| Record name | 3-Amino-2-chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426463-09-4 | |

| Record name | 2-Chloro-5-iodo-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426463-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 426463-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-iodopyridin-3-amine: Properties, Synthesis, and Reactivity

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Chloro-5-iodopyridin-3-amine is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a chloro group, and an iodo group on a pyridine core, provides a versatile platform for complex molecular synthesis. The distinct reactivity of the halogen substituents—specifically, the higher reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions—allows for selective, stepwise functionalization. This guide offers a comprehensive overview of the core chemical properties, validated synthetic protocols, and key reactivity patterns of this valuable building block. It is intended for researchers, chemists, and drug development professionals seeking to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

This compound is typically a solid at room temperature.[1] The presence of both halogen atoms and the amine group on the pyridine ring results in a molecule with a unique electronic and steric profile, governing its reactivity and physical properties.[2]

| Property | Value | Source(s) |

| CAS Number | 426463-09-4 | [1][3] |

| Molecular Formula | C₅H₄ClIN₂ | [1][3] |

| Molecular Weight | 254.46 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | CIKQIWYGYUILOL-UHFFFAOYSA-N | [1] |

Spectroscopic Data: While detailed spectral analyses are specific to the acquired sample and solvent, general expectations are as follows:

-

¹H NMR: Two aromatic protons will be visible in the downfield region, exhibiting splitting patterns characteristic of their positions on the pyridine ring. The amine protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbons bonded to the electronegative chlorine, iodine, and nitrogen atoms will show characteristic shifts.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observable at approximately m/z 254, with a characteristic isotopic pattern due to the presence of chlorine.

Synthesis and Purification

The synthesis of substituted pyridines often involves electrophilic substitution on a pre-functionalized pyridine ring. For this compound, a common and effective strategy is the direct iodination of an aminopyridine precursor.

Representative Synthetic Protocol: Iodination of 2-Amino-5-chloropyridine

This protocol describes the synthesis of a related isomer, 2-Amino-5-chloro-3-iodopyridine, which illustrates the general principle of electrophilic iodination on an activated aminopyridine ring using N-Iodosuccinimide (NIS).[4]

Causality and Experimental Rationale:

-

Choice of Reagent: N-Iodosuccinimide (NIS) is a mild and efficient source of an electrophilic iodine (I+). It is preferred over harsher reagents like molecular iodine (I₂) as it often leads to cleaner reactions and higher yields with fewer side products.

-

Solvent: Acetic acid or a mixture including tetrahydrofuran can be used as the solvent.[4][5] Acetic acid can protonate the pyridine nitrogen, further activating the ring towards electrophilic attack, while also being a good solvent for the reactants.

-

Temperature: Gentle heating (e.g., 53-55°C) is employed to increase the reaction rate without promoting decomposition or unwanted side reactions.[4][5]

-

Workup: A basic workup with sodium bicarbonate is crucial to neutralize the acidic solvent and quench any remaining NIS, facilitating the precipitation and isolation of the final product.[5]

Step-by-Step Methodology:

-

Reaction Setup: To a suitable reactor, add 2-amino-5-chloropyridine (1.0 equiv) and N-Iodosuccinimide (approx. 1.2-1.5 equiv).

-

Solvent Addition: Add the chosen solvent (e.g., a mixture of tetrahydrofuran and ethylene dichloride or glacial acetic acid) to the reactor.[4][5]

-

Reaction Conditions: Stir the mixture continuously at a moderately elevated temperature (e.g., 53°C) for several hours (e.g., 7 hours).[4]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.[4]

-

Workup & Isolation: Upon completion, cool the reaction mixture. If an acidic solvent was used, concentrate the mixture under reduced pressure and neutralize with a saturated aqueous solution of sodium hydrogen carbonate.[5] The resulting precipitate is collected by filtration.

-

Purification: The crude product can be washed with water and dried. For higher purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/ethanol) is recommended.[4]

Caption: Synthetic workflow for the iodination of an aminopyridine.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its three functional groups. This allows for a programmed, site-selective approach to building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the carbon-chlorine (C-Cl) bond. This reactivity difference is the cornerstone of its utility, enabling selective coupling at the 5-position while leaving the 2-position (chloro) available for subsequent transformations.[6]

a) Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent (e.g., an arylboronic acid).[7] It is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals.[8]

-

Causality: The reaction is selective for the C-I bond due to the lower bond dissociation energy, which facilitates the rate-determining oxidative addition step.[6] A strong base (e.g., K₃PO₄, K₂CO₃) is required to activate the boronic acid for transmetalation.[7] Bulky, electron-rich phosphine ligands (e.g., SPhos) are often used to stabilize the palladium catalyst and promote efficient reductive elimination.[6]

b) Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form an internal alkyne, a valuable functional group for further synthesis.[9][10]

-

Causality: The reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[10] The palladium complex undergoes oxidative addition at the C-I bond, while the copper acetylide, formed in situ, participates in the transmetalation step. Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne.[11]

c) Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, coupling the aryl halide with a primary or secondary amine.[12][13] It is one of the most powerful methods for synthesizing aryl amines.

-

Causality: The mechanism involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu).[14] The final reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst.[15] The choice of sterically hindered phosphine ligands is critical for promoting this final step.[15]

Caption: Key selective cross-coupling reactions of the title compound.

Reactivity of the Amine and Chloro Groups

-

Amino Group: The primary amine at the 3-position can act as a nucleophile or be transformed into other functional groups. It can undergo acylation, alkylation, or serve as a directing group for further electrophilic substitution on the ring, although the ring is generally deactivated.

-

Chloro Group: While less reactive than the iodo group, the chlorine at the 2-position can participate in cross-coupling reactions under more forcing conditions (higher temperatures, stronger catalyst systems) after the 5-position has been functionalized.[16] It can also be displaced by strong nucleophiles in nucleophilic aromatic substitution (SₙAr) reactions, a process activated by the electron-withdrawing nature of the pyridine nitrogen.[6]

Applications in Drug Discovery and Materials Science

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex molecules with diverse biological activities and material properties.[17]

-

Pharmaceuticals: Pyridine-based scaffolds are ubiquitous in medicinal chemistry.[18] This building block serves as a key intermediate for synthesizing compounds targeting a wide range of diseases.[17] For instance, related aminopyridines are used in the development of kinase inhibitors for cancer therapy, agents for neurological disorders, and antibacterial or antifungal drugs.[2][4] The ability to selectively introduce different groups at the 2- and 5-positions is invaluable for structure-activity relationship (SAR) studies during lead optimization.[19]

-

Agrochemicals: The pyridine core is also a common feature in modern pesticides and herbicides.[17] This intermediate can be used to construct novel agrochemicals designed for enhanced crop protection.[18]

-

Materials Science: The rigid, aromatic structure is suitable for creating novel organic materials.[2] Its derivatives can be incorporated into polymers to impart specific properties like thermal stability or into organic semiconductors and components for optoelectronic devices.[17][20]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant to the skin, eyes, and respiratory system.[21] Store the compound in a cool, dry place away from incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Autech. (n.d.). Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99%. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

PubMed. (2025). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]

- 5. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. chemimpex.com [chemimpex.com]

- 18. nbinno.com [nbinno.com]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]

- 21. 2-氯-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 2-Chloro-5-iodopyridin-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives, particularly those functionalized with halogens, offer a versatile platform for constructing complex molecular architectures. Among these, 2-Chloro-5-iodopyridin-3-amine (CAS No. 426463-09-4) has emerged as a strategic building block, prized for its differentiated reactivity that enables selective, stepwise elaboration into sophisticated drug candidates. This guide provides an in-depth analysis of its synthesis, properties, chemical behavior, and critical role in the synthesis of biologically active molecules, grounded in established chemical principles and field-proven applications.

Physicochemical and Structural Characteristics

This compound is a solid, halogenated primary amine with a molecular architecture designed for synthetic utility.[1][2] The strategic placement of the chloro, iodo, and amino groups on the pyridine ring dictates its reactivity and makes it an invaluable intermediate.

Key Properties

A summary of the essential physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 426463-09-4 | [2] |

| Molecular Formula | C₅H₄ClIN₂ | [1][2] |

| Molecular Weight | 254.46 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | 128-133 °C | [1][3] |

| Boiling Point | 352.5 °C at 760 mmHg | [1] |

| Synonyms | 3-Amino-2-chloro-5-iodopyridine | [2] |

The structure features three distinct functional groups whose reactivities are well-differentiated. The iodine atom at the 5-position is the most labile site for palladium-catalyzed cross-coupling reactions. The chlorine atom at the 2-position is significantly less reactive in such transformations, allowing for selective functionalization at the C-I bond. The primary amine at the 3-position acts as a potent nucleophile and can also direct ortho-lithiation or participate in further coupling reactions.

Caption: Structure of this compound (CAS 426463-09-4).

Synthesis Methodology

The preparation of this compound can be logically approached through a two-step sequence involving nitration followed by reduction. A highly analogous and efficient route has been documented for its synthesis, starting from a suitable 2-chloropyridine precursor. The key transformation is the reduction of the corresponding nitro-intermediate, 2-Chloro-5-iodo-3-nitropyridine (CAS 426463-05-0).

This method is advantageous due to the reliability of reducing nitroarenes to anilines. The use of iron powder in an acidic medium is a classic, cost-effective, and high-yielding method for this transformation.

Experimental Protocol: Reduction of 2-Chloro-5-iodo-3-nitropyridine

This protocol describes the conversion of the nitro-intermediate to the target amine.

-

Reaction Setup : To a stirred solution of 2-chloro-5-iodo-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, multiple equivalents).

-

Acidification : Add a catalytic amount of concentrated hydrochloric acid (HCl) to the suspension. The mixture is then stirred at room temperature.

-

Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up : Upon completion, the reaction mixture is filtered to remove the iron salts. The filtrate is concentrated under reduced pressure to remove the ethanol.

-

Extraction : The aqueous residue is basified and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification : The crude product can be purified by column chromatography or recrystallization to yield this compound with high purity (reported yield of 92%).[4]

Caption: Synthesis of the target amine via reduction of its nitro precursor.

Reactivity and Applications in Drug Synthesis

The synthetic power of this compound lies in the orthogonal reactivity of its halogen substituents. This allows for its use as a versatile scaffold in the assembly of complex molecules, particularly in palladium-catalyzed cross-coupling reactions which are foundational to modern drug discovery.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference is routinely exploited to perform selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the 5-position.[6][7]

Mechanism Insight: The Suzuki-Miyaura Coupling The Suzuki reaction couples an organohalide with an organoboron species.[6] When this compound is the halide partner, the catalytic cycle preferentially activates the C-I bond.

-

Oxidative Addition : A Pd(0) catalyst inserts into the C-I bond, forming a Pd(II) intermediate.

-

Transmetalation : In the presence of a base, the organic group from a boronic acid (or ester) is transferred to the palladium center.

-

Reductive Elimination : The two organic partners are eliminated from the palladium, forming a new C-C bond and regenerating the Pd(0) catalyst.[6]

This selective first coupling leaves the C-Cl bond and the C-NH₂ group intact for subsequent chemical modifications, enabling a divergent synthetic strategy from a common intermediate.

Caption: Synthetic workflow using this compound.

Application in Kinase Inhibitor Synthesis

Halogenated aminopyridines are a privileged scaffold in the design of kinase inhibitors.[8] The pyridine nitrogen and the amino group often serve as key hydrogen bond donors and acceptors that anchor the molecule in the ATP-binding pocket of the target kinase. The halogenated positions provide vectors for introducing substituents that confer potency and selectivity. For instance, the related building block 2-amino-5-bromopyridine is a key precursor to Pexidartinib, a CSF1R kinase inhibitor. This underscores the value of the 2-amino-5-halopyridine motif in developing targeted cancer therapies.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. Based on its Safety Data Sheet (SDS), the compound presents specific hazards.[1]

-

GHS Hazard Classification :

-

Handling :

-

Storage :

-

First Aid Measures :

Always consult the full Safety Data Sheet before handling this compound.

Conclusion

This compound is a high-value synthetic intermediate that provides a robust and flexible platform for drug discovery and development. Its well-differentiated reactive sites—the highly active iodo group for cross-coupling, the less reactive chloro group for subsequent modifications, and the versatile amino group—allow for the logical and efficient construction of complex molecular targets. For researchers engaged in the synthesis of heterocyclic compounds, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics, a thorough understanding of the properties and reactivity of this building block is essential for accelerating the drug development pipeline.

References

-

Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: this compound. [Link]

-

LookChem. (n.d.). CAS No.426463-09-4, 2-CHLORO-5-IODO-PYRIDIN-3-YLAMINE Suppliers. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS: CAS 426463-09-4. Retrieved from [Link]

-

PubChem. (n.d.). Hexamethylenediamine. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]

- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

-

Wikipedia. (n.d.). Hexamethylenediamine. Retrieved from [Link]

-

NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, May). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

- Fu, G. C., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 426463-05-0 | 2-Chloro-5-iodo-3-nitropyridine | Chlorides | Ambeed.com [ambeed.com]

- 5. youtube.com [youtube.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]

Introduction: The Strategic Importance of 2-Chloro-5-iodopyridin-3-amine

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-iodopyridin-3-amine

This compound is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal and materials chemistry.[1][2] Its strategic value lies in the orthogonal reactivity of its three distinct substituents: the amino group, the chloro group, and the iodo group. This trifecta of reactive sites allows for sequential, selective chemical modifications, making it an invaluable intermediate in the construction of complex molecular architectures.

For researchers and professionals in drug development, this compound is a key precursor for synthesizing a range of therapeutic agents, including novel kinase inhibitors for oncology, neurological drugs, and anti-infective agents.[3][4] The pyridine core is a prevalent motif in biologically active molecules, and the ability to leverage the halogen atoms for cross-coupling reactions or nucleophilic substitutions is fundamental to discovery programs.[4] This guide provides a detailed examination of the primary synthetic route to this compound, grounded in established chemical principles and supported by practical, field-proven protocols.

Core Synthetic Strategy: Regioselective Halogenation

The most logical and efficient pathway to this compound involves a two-step sequence starting from a readily available precursor, 3-aminopyridine. The strategy hinges on two key transformations:

-

Selective Chlorination: The initial step involves the regioselective chlorination of 3-aminopyridine to produce the key intermediate, 2-Chloropyridin-3-amine.

-

Electrophilic Iodination: The subsequent step is the selective iodination of 2-Chloropyridin-3-amine at the C-5 position, driven by the powerful directing effect of the amino group.

This approach ensures precise control over the placement of the halogen atoms, which is crucial for the compound's utility as a synthetic intermediate.

Part 1: Synthesis of the Precursor, 2-Chloropyridin-3-amine

The synthesis of the primary starting material, 2-Chloropyridin-3-amine, from 3-aminopyridine is a critical first step. The primary challenge is to achieve monochlorination at the C-2 position, which is activated by the adjacent amino group, while avoiding the formation of polychlorinated byproducts.[5]

Causality and Mechanistic Insight

The amino group at C-3 is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. It strongly directs incoming electrophiles to the ortho (C-2 and C-4) and para (C-6) positions. The chlorination at the C-2 position is sterically and electronically favored. A common and effective method employs an in-situ generation of the chlorinating agent from hydrochloric acid and an oxidant like hydrogen peroxide, which offers a safer and more controlled alternative to using chlorine gas directly.[5]

Experimental Workflow: Synthesis of 2-Chloropyridin-3-amine

Caption: Workflow for the synthesis of the 2-Chloropyridin-3-amine intermediate.

Detailed Protocol: Synthesis of 2-Chloropyridin-3-amine

This protocol is based on established methods for the chlorination of aminopyridines.[5]

-

Reaction Setup: To a stirred solution of 3-aminopyridine in concentrated hydrochloric acid, cool the mixture in an ice bath to maintain a temperature between 0-5°C.

-

Reagent Addition: Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C. The in-situ generation of the electrophilic chlorine species will commence.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for several hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Neutralization: Once the reaction is complete, carefully neutralize the mixture by the slow addition of a concentrated aqueous base solution (e.g., NaOH or Na₂CO₃) while cooling in an ice bath, until the pH is alkaline (pH > 8).

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 2-Chloropyridin-3-amine.

Part 2: Synthesis of this compound

With the precursor in hand, the final step is the regioselective iodination at the C-5 position. This transformation leverages the directing power of the amino group to install the iodine atom at the position para to it, which is the most electronically activated and sterically accessible site.

Causality and Mechanistic Insight

The iodination of 2-Chloropyridin-3-amine is a classic electrophilic aromatic substitution. The amino group at C-3 strongly activates the C-5 position (para position) for electrophilic attack. N-Iodosuccinimide (NIS) is an ideal reagent for this purpose. It is a mild, solid, and easy-to-handle source of an electrophilic iodine cation (I+). The reaction is typically performed in an acidic solvent like glacial acetic acid, which facilitates the reaction and helps to solubilize the starting materials.[6]

Experimental Workflow: Iodination to Final Product

Caption: Workflow for the final iodination step to yield the target compound.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from analogous iodination procedures for substituted aminopyridines.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Chloropyridin-3-amine (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (approx. 1.1-1.2 eq.) to the solution in portions.

-

Heating and Monitoring: Heat the reaction mixture to approximately 55-70°C for several hours.[6][8] The progress of the reaction should be diligently monitored by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.

-

Neutralization: Take up the residue in water and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the suspension is approximately 8.[6] This step neutralizes the acetic acid and deprotonates the amine, causing the product to precipitate.

-

Isolation: Filter the resulting precipitate, wash it thoroughly with water, and dry it under vacuum.

-

Purification: For higher purity, the crude solid can be further purified. Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes are effective methods.[7][8]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical quantitative data for the iodination step, based on protocols for structurally similar compounds.

| Parameter | Value/Condition | Rationale & Justification |

| Starting Material | 2-Chloropyridin-3-amine | The direct precursor to the target molecule. |

| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild, effective, and easy-to-handle solid source of electrophilic iodine. |

| Molar Ratio | ~1.1 - 1.2 eq. of NIS | A slight excess ensures complete consumption of the starting material. |

| Solvent | Glacial Acetic Acid | A polar protic solvent that facilitates the reaction and is easily removed.[6] |

| Temperature | 55-70°C | Provides sufficient activation energy without promoting significant side reactions.[6][8] |

| Reaction Time | 4-8 hours | Typical duration, but should always be confirmed by reaction monitoring (TLC/LC-MS). |

| Typical Yield | >85% | High yields are expected for this type of directed electrophilic substitution.[7] |

| Purity (Post-P.) | >97% | Achievable via standard purification techniques like chromatography or recrystallization.[1][7] |

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on fundamental principles of electrophilic aromatic substitution. By carefully controlling the reaction conditions for both the initial chlorination of 3-aminopyridine and the subsequent iodination, researchers can access this versatile building block in high yield and purity. Its strategic importance as a trifunctional intermediate ensures its continued relevance in the discovery and development of novel pharmaceuticals and advanced materials.

References

- Synthesis routes of 2-Amino-5-chloro-3-iodopyridine. Benchchem.

- 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. ChemicalBook.

- 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5. ChemicalBook.

- Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applic

- 2-Amino-5-chloro-3-iodopyridine. Chem-Impex.

- The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Benchchem.

- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

- This compound. CymitQuimica.

- This compound - High purity. Georganics.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 6. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine [benchchem.com]

- 7. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]

- 8. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-5-iodopyridin-3-amine: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-iodopyridin-3-amine, a pivotal heterocyclic building block in contemporary chemical research and development. We will delve into its fundamental physicochemical properties, explore established synthetic pathways, and highlight its significant applications, particularly in the realms of pharmaceutical and agrochemical innovation. This document is intended to serve as a valuable resource for researchers and scientists, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Core Molecular Attributes of this compound

This compound is a polysubstituted pyridine derivative, distinguished by the strategic placement of chloro, iodo, and amino functional groups on the pyridine ring. This unique arrangement of substituents imparts a distinct reactivity profile, making it a highly sought-after intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₄ClIN₂ | [1][2][3] |

| Molecular Weight | 254.45 g/mol | [1][2][3] |

| CAS Number | 426463-09-4 | [1][3] |

| Appearance | Solid, powder to crystal | [1][2] |

| Purity | Typically ≥97% | [1] |

| Synonyms | 3-Amino-2-chloro-5-iodopyridine, 2-chloro-5-iodo-3-pyridinamine | [1] |

Strategic Importance in Chemical Synthesis

The trifunctional nature of this compound provides multiple reaction sites, allowing for sequential and regioselective modifications. This versatility is a cornerstone of its utility in constructing complex molecular architectures.

Key Reactive Sites and Their Synthetic Utility

The diagram below illustrates the principal reactive sites on the this compound scaffold and their typical transformations in synthetic organic chemistry.

Sources

The Definitive Guide to the Structural Elucidation of 2-Chloro-5-iodopyridin-3-amine: A Technical Overview for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development on the structural elucidation of 2-chloro-5-iodopyridin-3-amine. This halogenated pyridine derivative, with the chemical formula C₅H₄ClIN₂, represents a class of compounds of significant interest in medicinal chemistry and materials science.[1] This document provides a comprehensive overview of the analytical methodologies and expected results for the unambiguous structural confirmation of this molecule, grounded in established spectroscopic principles and data from closely related analogues.

Introduction: The Significance of Halogenated Pyridines

Pyridines and their derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The introduction of halogen substituents, such as chlorine and iodine, dramatically influences the electronic properties, reactivity, and lipophilicity of the pyridine ring. This modulation is a key strategy in drug design for optimizing parameters like binding affinity, metabolic stability, and membrane permeability. This compound, with its unique substitution pattern, presents a valuable building block for the synthesis of novel chemical entities. A rigorous and unequivocal confirmation of its structure is the foundational first step in any research and development cascade.

Synthesis Pathway: A Plausible Route to this compound

A well-established method for the iodination of aminopyridines involves the use of N-iodosuccinimide (NIS) in a suitable solvent, such as glacial acetic acid. This approach has been successfully employed in the synthesis of the related compound, 2-amino-5-chloro-3-iodopyridine.[2]

Hypothetical Synthesis Protocol

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-aminopyridine (1 equivalent).

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Reagent Addition: Add N-iodosuccinimide (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 55-60°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. This section outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the amine protons.

-

H-4 and H-6 Protons: The protons at positions 4 and 6 of the pyridine ring will appear as doublets due to coupling with each other. The electron-withdrawing effects of the adjacent chlorine and iodine atoms, as well as the nitrogen atom in the ring, will cause these signals to appear downfield.

-

Amine Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent and concentration.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.5 - 8.0 | d |

| H-6 | 8.0 - 8.5 | d |

| -NH₂ | 4.0 - 5.5 | br s |

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule. Five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring.

-

Carbon atoms attached to halogens (C-2 and C-5): The carbon atoms directly bonded to the chlorine and iodine atoms will be significantly influenced by their electronic effects. The C-2 carbon, attached to the more electronegative chlorine, is expected to be deshielded. The C-5 carbon, bonded to iodine, will also be deshielded, but the heavy atom effect of iodine can sometimes lead to broader signals.

-

Carbon atom attached to the amino group (C-3): The C-3 carbon, bonded to the electron-donating amino group, will be shielded and appear at a relatively upfield chemical shift compared to the other ring carbons.

-

Carbons C-4 and C-6: These carbons will resonate in the typical aromatic region for pyridine derivatives.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 135 - 140 |

| C-4 | 120 - 125 |

| C-5 | 85 - 95 |

| C-6 | 150 - 155 |

Experimental Workflow for NMR Analysis:

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₄ClIN₂), the molecular weight is approximately 254.46 g/mol .[1]

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a distinct molecular ion peak. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks, with the M⁺ peak and an M+2 peak with a relative intensity of about one-third of the M⁺ peak.

-

Fragmentation Pattern: The fragmentation pattern will provide further structural information. Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms and cleavage of the pyridine ring.

Predicted Fragmentation:

| m/z | Fragment |

| 254/256 | [M]⁺ |

| 219 | [M - Cl]⁺ |

| 127 | [M - I]⁺ |

| 92 | [M - I - Cl]⁺ |

Logical Flow for Mass Spectrometry Analysis:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

-

N-H Stretching: The amino group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching.

-

C=C and C=N Stretching: The aromatic pyridine ring will have characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.

-

C-Cl Stretching: The C-Cl stretching vibration will appear in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-I Stretching: The C-I stretching vibration will be found at lower wavenumbers, usually in the 500-600 cm⁻¹ range.

Summary of Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=C, C=N Stretch (aromatic ring) | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

Conclusion: A Pathway to Unambiguous Characterization

The structural elucidation of this compound is a critical step for its application in research and development. This guide has provided a comprehensive framework for its synthesis and characterization. By employing a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR spectroscopy, researchers can confidently and unambiguously confirm the structure of this important halogenated pyridine derivative. The predictive data and protocols outlined herein serve as a valuable resource for scientists working with this and related compounds, ensuring the integrity and reliability of their research endeavors.

References

-

Georganics. This compound - High purity. [Link]

Sources

physical properties of 3-Amino-2-chloro-5-iodopyridine

An In-depth Technical Guide to the Physical Properties of 3-Amino-2-chloro-5-iodopyridine

Abstract

This technical guide provides a comprehensive overview of the known and anticipated (CAS No. 426463-09-4). Recognizing the limited availability of published data for this specific heterocyclic compound, this document synthesizes available information, offers a comparative analysis with closely related isomers, and presents detailed, field-proven experimental protocols for the determination of its key physical characteristics. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound for synthesis, characterization, and application development.

Introduction and Chemical Identity

3-Amino-2-chloro-5-iodopyridine is a substituted pyridine derivative. Such halogenated and aminated pyridines are valuable building blocks in medicinal chemistry and materials science. The unique arrangement of the amino, chloro, and iodo substituents on the pyridine ring offers multiple reactive sites for further functionalization, making it a compound of interest for the synthesis of novel pharmaceutical agents and functional materials. The electron-withdrawing nature of the halogen atoms and the electron-donating amino group create a unique electronic profile that influences its reactivity and physical properties.

The definitive identification of this compound is established by the following identifiers:

| Identifier | Value | Source |

| CAS Number | 426463-09-4 | [1][2] |

| Molecular Formula | C₅H₄ClIN₂ | [1] |

| Molecular Weight | 254.46 g/mol | [1] |

| InChI | 1S/C5H4ClIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | [1] |

| InChI Key | CIKQIWYGYUILOL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | Nc1cc(I)cnc1Cl | [1] |

Known and Anticipated Physical Properties

Comprehensive experimental data for 3-Amino-2-chloro-5-iodopyridine is not extensively documented in publicly accessible literature. However, supplier data provides a foundational set of properties.

| Property | Value | Comments | Source |

| Appearance | Solid | Expected to be a crystalline powder, typical for similar small organic molecules. | [1] |

| Melting Point | 128-133 °C | This range suggests a relatively pure compound. A broader range would indicate the presence of impurities. | [1] |

| Purity (Assay) | 97% | As determined by the supplier. | [1] |

Comparative Analysis with Isomers

To build a more complete predictive profile, it is instructive to compare the known properties of the target compound with its structural isomers. The position of substituents can significantly impact physical properties like melting point and boiling point due to differences in crystal packing, dipole moment, and intermolecular forces.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Amino-2-chloro-5-iodopyridine | 426463-09-4 | 254.46 | 128-133 |

| 3-Amino-5-chloro-2-iodopyridine | 1057322-74-3 | 254.46 | Not Available |

| 2-Amino-5-chloro-3-iodopyridine | 211308-81-5 | 254.45 | Not Available |

| 3-Amino-2-chloropyridine | 6298-19-7 | 128.56 | 76-78 |

The significant increase in melting point from the non-iodinated analog (3-Amino-2-chloropyridine) to the target compound is expected. The much heavier iodine atom increases the molecular weight and enhances van der Waals forces, requiring more energy to break the crystal lattice.

Experimental Protocols for Property Determination

For researchers synthesizing or utilizing 3-Amino-2-chloro-5-iodopyridine, direct experimental determination of its physical properties is essential for identity confirmation, purity assessment, and predicting its behavior in subsequent reactions or formulations.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Caption: Decision tree for systematic solubility characterization.

Detailed Protocol:

-

Initial Test: In a small test tube, add approximately 25 mg of the compound to 0.75 mL of deionized water. Shake vigorously. I[3]f it dissolves, the compound is polar.

-

Acid Test: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% aqueous HCl. Shake vigorously. Solubility indicates the presence of a basic functional group (the amino group). 3[3][4]. Base Test: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% aqueous NaOH in a separate test tube. Solubility would indicate an acidic functional group, which is not expected for this molecule. 4[3][4]. Organic Solvents: Test solubility in common organic solvents of varying polarity, such as hexane (nonpolar), dichloromethane (DCM), and ethanol (polar protic). This helps in selecting appropriate solvents for reactions, purification, and spectroscopic analysis.

[5]#### 3.3. Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Protocol for Solid-State FT-IR (Thin Film Method):

-

Solution Preparation: Dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial. 2[6]. Plate Preparation: Place one drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl). 3[6]. Film Formation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. 4[6]. Spectrum Acquisition: Place the plate in the spectrometer's sample holder and acquire the spectrum. A background scan should be run first.

[7]Expected Characteristic Absorptions:

-

N-H Stretching: 3300-3500 cm⁻¹ (likely two bands for the primary amine, -NH₂)

-

Aromatic C-H Stretching: 3000-3100 cm⁻¹

-

C=C and C=N Stretching (Aromatic Ring): 1400-1600 cm⁻¹

-

N-H Bending: 1550-1650 cm⁻¹

-

C-Cl Stretching: 600-800 cm⁻¹

-

C-I Stretching: 500-600 cm⁻¹

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 10-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR. 2[8]. Solvent Addition: Dissolve the sample in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common first choice. 3[9][10]. Transfer and Filtration: Transfer the solution to a clean NMR tube. If any solid particles are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette to prevent peak broadening. 4[10]. Analysis: The prepared sample is placed in the NMR spectrometer for analysis.

Predicted ¹H NMR Spectrum: The structure has two aromatic protons. Their chemical shifts will be influenced by the surrounding substituents. The amino group protons will likely appear as a broad singlet.

Predicted ¹³C NMR Spectrum: The spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The carbons bonded to the electronegative Cl, I, and N atoms will be shifted downfield.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for volatile, thermally stable compounds.

Protocol for EI-MS Analysis:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: In the ion source, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak should be observed at m/z corresponding to the molecular weight (254.46 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one iodine atom.

-

Fragment Ions: Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms (I or Cl) and cleavage of the pyridine ring.

[11][12]### 4. Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Amino-2-chloro-5-iodopyridine is not widely available, data from closely related compounds like 3-Amino-2-chloropyridine and other halo-aminopyridines should be used to guide handling procedures.

[13][14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. *[13] Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. *[13][15] Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. *[14] First Aid:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention. [13] * Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. [13] * Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. [13] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

3-Amino-2-chloro-5-iodopyridine is a valuable chemical intermediate with defined, albeit limited, published physical property data. Its melting point of 128-133 °C is indicative of a stable crystalline solid. This guide provides not only the known data but also a framework for its comprehensive characterization. By employing the detailed experimental protocols for melting point, solubility, and spectroscopic analysis (FT-IR, NMR, MS), researchers can confidently verify the identity and purity of their material, enabling its effective use in advanced synthesis and research applications.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. University of Colorado Boulder. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Kufa. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

MedPharma. (2025, April 15). To determine the melting point of given organic compound. Retrieved from [Link]

-

University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Mikaia, A. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate. Retrieved from [Link]

-

Mikaia, A. I. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition. University of Colorado Boulder. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds.

-

TBBMed. (n.d.). 1057322-74-3|3-Amino-5-chloro-2-iodopyridine. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Forkey, D. M., & Carpenter, W. R. (1969). Mass Spectrometry of Heterocyclic Compounds. DTIC. Retrieved from [Link]

-

Mount Holyoke College. (2010). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

- Šatínský, D., et al. (2020).

-

Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Google Books.

- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

Sources

- 1. 3-Amino-2-chloro-5-iodopyridine 97 426463-09-4 [sigmaaldrich.com]

- 2. 426463-09-4 Cas No. | 3-Amino-2-chloro-5-iodopyridine | Apollo [store.apolloscientific.co.uk]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. How To [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Navigating the Solubility Landscape of 2-Chloro-5-iodopyridin-3-amine: A Technical Guide for Drug Development Professionals

Abstract

2-Chloro-5-iodopyridin-3-amine is a pivotal heterocyclic intermediate in the synthesis of contemporary pharmaceutical agents. Its journey from a laboratory reagent to a key building block in scalable drug manufacturing hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide provides an in-depth exploration of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data, this document furnishes researchers, scientists, and drug development professionals with a robust framework for predicting, determining, and applying solubility principles. This guide combines theoretical analysis based on molecular structure with practical, field-proven experimental protocols, enabling teams to optimize reaction conditions, streamline purification processes, and ensure the development of robust, scalable synthetic routes.

Introduction: The Strategic Importance of Solubility Data

In the fast-paced environment of drug discovery and development, efficiency and foresight are critical. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is not merely a physical data point; it is a cornerstone of process chemistry. An intimate knowledge of a compound's solubility behavior directly influences:

-

Reaction Kinetics and Optimization: The rate and completeness of a chemical reaction are often dictated by the concentration of reactants in solution. Selecting a solvent in which this compound has optimal solubility can significantly enhance reaction yields and reduce reaction times.

-

Purification Strategies: Crystallization, a primary method for purifying solid intermediates, is fundamentally a solubility-driven process. The choice of an appropriate solvent system—one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures—is crucial for achieving high purity and yield.

-

Process Scalability and Safety: As a synthetic route moves from the laboratory to pilot plant and full-scale manufacturing, predictable solubility is essential for consistent process performance and safety. Unanticipated precipitation can lead to equipment fouling, inconsistent batch quality, and potential safety hazards.

This guide is structured to provide a comprehensive understanding of the solubility of this compound, empowering research and development teams to make informed decisions throughout the drug development lifecycle.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 3-Amino-2-chloro-5-iodopyridine | --INVALID-LINK--[1] |

| CAS Number | 426463-09-4 | --INVALID-LINK--[2] |

| Molecular Formula | C₅H₄ClIN₂ | --INVALID-LINK--[1] |

| Molecular Weight | 254.46 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[1] |

Table 1: Key Physicochemical Properties of this compound.

Predicting the Solubility Profile: A Molecular Structure-Based Approach

The principle of "like dissolves like" is a powerful, albeit qualitative, tool for predicting solubility. The molecular structure of this compound—a substituted pyridine ring—provides significant clues to its behavior in various organic solvents.

The molecule possesses several key features that influence its solubility:

-

Aromatic Pyridine Ring: The heterocyclic aromatic ring contributes to a degree of non-polar character, suggesting potential solubility in aromatic solvents.

-

Amino Group (-NH₂): The primary amine is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature indicates likely solubility in protic and polar aprotic solvents.

-

Halogen Substituents (Cl and I): The chloro and iodo groups increase the molecule's polarity and molecular weight. While halogens can participate in weak dipole-dipole interactions, their primary effect is to increase the overall London dispersion forces.

Based on this structural analysis, we can anticipate the following solubility trends:

-

High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functional groups. Alcohols like methanol and ethanol are also expected to be good solvents due to their ability to hydrogen bond with the amino group.

-

Moderate Expected Solubility: In solvents of intermediate polarity like ethyl acetate and acetone. Synthesis procedures for a closely related isomer, 2-amino-5-chloro-3-iodopyridine, mention recrystallization from a mixture of ethyl acetate and ethanol, which strongly supports this prediction.

-

Low to Negligible Expected Solubility: In non-polar solvents such as hexane and toluene. The polar nature of the amino group is likely to dominate, leading to poor miscibility with these solvents.

References

Spectroscopic Characterization of 2-Chloro-5-iodopyridin-3-amine: A Technical Guide

This technical guide provides a detailed analysis of the expected spectral characteristics of 2-Chloro-5-iodopyridin-3-amine (CAS: 426463-09-4). As experimental spectra for this specific molecule are not widely available in public databases, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a halogenated aminopyridine derivative with the molecular formula C₅H₄ClIN₂ and a molecular weight of approximately 254.46 g/mol .[1] The substituents on the pyridine ring—an amino group, a chloro group, and an iodo group—each exert distinct electronic and steric effects that are critical for interpreting its spectral data.

The strategic placement of these functional groups makes this compound a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic analysis is paramount for confirming its identity and purity during synthesis and application.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals: two for the aromatic protons on the pyridine ring and one for the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and iodo groups and the electron-donating effect of the amino group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Proton | 7.5 - 7.8 | Doublet | 2.0 - 2.5 | H-6 |

| Aromatic Proton | 8.0 - 8.3 | Doublet | 2.0 - 2.5 | H-4 |

| Amine Protons | 4.5 - 5.5 | Broad Singlet | - | -NH₂ |

Causality and Interpretation:

-

Aromatic Protons (H-4 and H-6): The pyridine ring has two remaining protons at positions 4 and 6. These protons are expected to appear as doublets due to meta-coupling (⁴JHH) with each other. The proton at C-4 is deshielded by the adjacent iodine and the nitrogen atom, likely placing its resonance downfield. The proton at C-6 is adjacent to the nitrogen and influenced by the ortho-chloro group, also resulting in a downfield shift.

-

Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[1][2][3] In a non-protic solvent like DMSO-d₆, which acts as a hydrogen bond acceptor, the amine protons are expected to be sharp. In contrast, in CDCl₃, they may appear as a broader singlet and could exchange with trace amounts of D₂O, causing the signal to diminish or disappear.[4][5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show five signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached heteroatoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Quaternary Carbon | 80 - 85 | C-5 |

| Quaternary Carbon | 130 - 135 | C-3 |

| Methine Carbon | 140 - 145 | C-6 |

| Quaternary Carbon | 145 - 150 | C-2 |

| Methine Carbon | 150 - 155 | C-4 |

Causality and Interpretation:

-

C-5 (Iodo-substituted): The most upfield signal is assigned to C-5. The "heavy atom effect" of iodine typically shields the directly attached carbon, causing a significant upfield shift.

-

C-3 (Amino-substituted): The amino group is electron-donating through resonance, which generally causes shielding (upfield shift). However, its inductive effect and the overall substitution pattern place this carbon in the mid-range of the spectrum.

-

C-2 (Chloro-substituted): The carbon atom attached to the electronegative chlorine atom is expected to be deshielded, resulting in a downfield shift.

-

C-4 and C-6: These methine carbons are deshielded by the ring nitrogen. C-4 is further deshielded by the adjacent iodine atom, likely making it the most downfield signal. The chemical shifts of carbons in substituted pyridines can be estimated using substituent additivity parameters, though multiple substituents can lead to deviations from simple additivity.[6][7]

Experimental Protocol for NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial before transferring to a high-quality 5 mm NMR tube.[10]

-

Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality. .

-

Instrument Setup:

-

Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire data with a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A 45° pulse angle and a 2-second relaxation delay are standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3450 - 3300 | Medium, Doublet | N-H asymmetric & symmetric stretching (Amine) |

| 3100 - 3000 | Weak | C-H stretching (Aromatic) |

| 1620 - 1590 | Strong | N-H scissoring (Amine) |

| 1580 - 1450 | Medium-Strong | C=C and C=N ring stretching (Pyridine) |

| 1300 - 1200 | Medium | C-N stretching |

| 800 - 750 | Strong | C-Cl stretching |

| 700 - 650 | Medium | C-I stretching |

Causality and Interpretation:

-

N-H Vibrations: The primary amine group is expected to show two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations, a characteristic feature of primary amines.[11] A strong N-H scissoring (bending) vibration should appear around 1600 cm⁻¹.[11] The presence and shape of these bands are strong indicators of the amino group.

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring typically appear as a series of bands in the 1580-1450 cm⁻¹ region.[12][13]

-

Carbon-Halogen Vibrations: The C-Cl and C-I stretching vibrations are expected in the fingerprint region at lower wavenumbers. The C-Cl stretch typically appears in the 800-750 cm⁻¹ range, while the C-I stretch, involving a heavier atom, will be at an even lower frequency, generally between 700 and 650 cm⁻¹.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.[14][15][16]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.[17]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Post-Measurement: Release the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation, which is useful for structural elucidation.[18][19][20]

| m/z Value | Predicted Identity | Notes |

| 254 / 256 | [M]⁺ | Molecular Ion Peak. The presence of chlorine results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 relative to the M peak. |

| 219 / 221 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 127 | [M - I]⁺ | Loss of an iodine radical. |

| 92 / 94 | [M - I - Cl]⁺ | Loss of both halogen radicals. |

Causality and Interpretation:

-